![molecular formula C7H17NO3Si B11905786 Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate CAS No. 61661-03-8](/img/structure/B11905786.png)
Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a carbamate group attached to a methyl (2-(methoxydimethylsilyl)ethyl) moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(methoxydimethylsilyl)ethyl)carbamate typically involves the reaction of a suitable amine with a carbamoyl chloride or isocyanate. One common method involves the reaction of methyl (2-(methoxydimethylsilyl)ethyl)amine with methyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of methyl (2-(methoxydimethylsilyl)ethyl)carbamate often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of catalysts and solvents can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of methyl (2-(methoxydimethylsilyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl carbamate: Lacks the (2-(methoxydimethylsilyl)ethyl) moiety.
N-methyl carbamate: Contains a different substitution pattern on the carbamate group
Uniqueness
Methyl (2-(methoxydimethylsilyl)ethyl)carbamate is unique due to the presence of the (2-(methoxydimethylsilyl)ethyl) group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other carbamates may not be effective .
Eigenschaften
CAS-Nummer |
61661-03-8 |
|---|---|
Molekularformel |
C7H17NO3Si |
Molekulargewicht |
191.30 g/mol |
IUPAC-Name |
methyl N-[2-[methoxy(dimethyl)silyl]ethyl]carbamate |
InChI |
InChI=1S/C7H17NO3Si/c1-10-7(9)8-5-6-12(3,4)11-2/h5-6H2,1-4H3,(H,8,9) |
InChI-Schlüssel |
HKVPNRLNZVCYCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCC[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
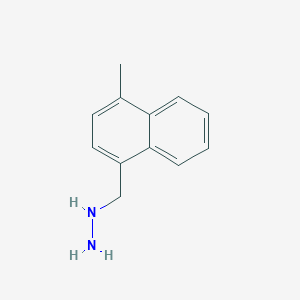
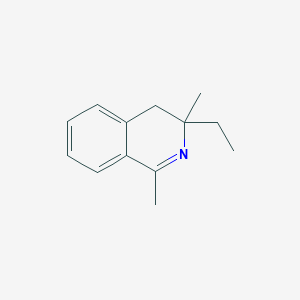

![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)


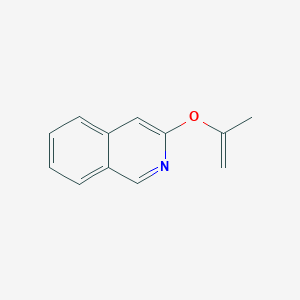
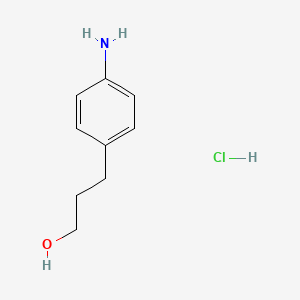


![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
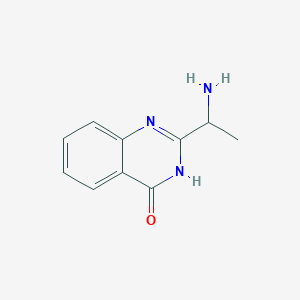
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
